molecular formula C10H14O5S B1597941 3,4-Dimethoxyphenylsulfonylethanol CAS No. 688763-13-5

3,4-Dimethoxyphenylsulfonylethanol

Cat. No.: B1597941
CAS No.: 688763-13-5
M. Wt: 246.28 g/mol
InChI Key: RDVUSDFEJBFMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxyphenylsulfonylethanol is an organic compound with the molecular formula C10H14O5S. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a sulfonylethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenylsulfonylethanol typically involves the reaction of 3,4-dimethoxyphenylsulfonyl chloride with ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,4-Dimethoxyphenylsulfonylethanol exerts its effects involves its interaction with specific molecular targets. In the context of its neuroprotective properties, it is believed to modulate oxidative stress pathways and inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound may also interact with various enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylpropanoic acid
  • 3,4-Dimethoxyphenylethanol
  • 3,4-Dimethoxyphenylsulfone

Uniqueness

Compared to similar compounds, 3,4-Dimethoxyphenylsulfonylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylethanol group, in particular, allows for unique interactions in both chemical reactions and biological systems .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVUSDFEJBFMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374342
Record name 2-(3,4-dimethoxyphenyl)sulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688763-13-5
Record name 2-(3,4-dimethoxyphenyl)sulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 688763-13-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxyphenylsulfonylethanol
Reactant of Route 2
3,4-Dimethoxyphenylsulfonylethanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxyphenylsulfonylethanol
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxyphenylsulfonylethanol
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxyphenylsulfonylethanol
Reactant of Route 6
Reactant of Route 6
3,4-Dimethoxyphenylsulfonylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.